

# RLA-3107: A Promising Antimalarial with an Improved Therapeutic Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RLA-3107  |           |
| Cat. No.:            | B15567111 | Get Quote |

A comparative analysis of **RLA-3107**, a next-generation endoperoxide antimalarial, showcases its potential for an enhanced therapeutic window compared to its predecessor, artefenomel. This improvement is primarily attributed to its superior physicochemical properties, which address the formulation challenges that halted the clinical development of artefenomel.[1][2][3]

**RLA-3107**, a desymmetrized regioisomer of artefenomel, has demonstrated potent antiplasmodial activity comparable to artefenomel while offering significant advantages in aqueous solubility and human microsome stability.[1][2] These characteristics are critical for developing an effective and safe oral antimalarial drug.

# Comparative Efficacy and Physicochemical Properties

Preclinical studies highlight the comparable in vitro antiplasmodial activity of **RLA-3107** and artefenomel against Plasmodium falciparum. However, in vivo studies in a P. berghei mouse model of malaria revealed that while artefenomel showed superior oral efficacy at lower doses, both compounds were curative at higher single doses.[2]



| Compound    | In Vitro EC50<br>(nM, vs. P.<br>falciparum) | Human<br>Microsome<br>Stability<br>(CLint,<br>µL/min/mg) | Aqueous<br>Solubility<br>(µg/mL, pH<br>7.4) | In Vivo<br>Efficacy (P.<br>berghei mouse<br>model)                                                           |
|-------------|---------------------------------------------|----------------------------------------------------------|---------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| RLA-3107    | 1.5 ± 0.2                                   | 15.6                                                     | 1.8                                         | 4/5 survivors at 4x10 mg/kg; 1/5 cure at 40 mg/kg (single dose); 5/5 cures at 80 mg/kg (single dose)[2]      |
| Artefenomel | 0.8 ± 0.1                                   | 45.9                                                     | < 0.1                                       | 5/5 cures at 4x6<br>mg/kg and 4x10<br>mg/kg; 5/5 cures<br>at 20, 30, 40,<br>and 80 mg/kg<br>(single dose)[2] |

Table 1: Comparison of in vitro activity, metabolic stability, solubility, and in vivo efficacy of **RLA-3107** and artefenomel.[2]

The improved solubility and metabolic stability of **RLA-3107** are significant advancements.[1][2] The poor aqueous solubility of artefenomel presented major formulation challenges, ultimately leading to the termination of its clinical evaluation.[1]

## **Understanding the Therapeutic Window**

While specific toxicology studies for **RLA-3107** are not publicly available, the safety profile of the structurally similar parent compound, artefenomel, provides valuable insights into the potential therapeutic window of this new-generation trioxolane.

Artefenomel has demonstrated a good safety profile in both preclinical and clinical studies.[1][4] In human trials, oral doses of artefenomel up to 1600 mg were well-tolerated.[1] The most frequently reported adverse effect was an asymptomatic increase in plasma creatine



phosphokinase.[4] No serious drug-related adverse effects were reported in a phase 2 trial with doses up to 1200 mg.[4] The toxicological profiles of some trioxolanes have been found to be comparable to that of the widely used antimalarial artesunate.

Given the potent efficacy of **RLA-3107** at curative doses of 80 mg/kg in a mouse model and the high tolerability of its parent compound in humans, **RLA-3107** is projected to have a wide therapeutic window. The improved physicochemical properties of **RLA-3107** may also contribute to a more predictable pharmacokinetic profile, further enhancing its safety and efficacy.

### **Mechanism of Action and Experimental Workflow**

The presumed mechanism of action for trioxolane antimalarials like **RLA-3107** involves the activation of the endoperoxide bridge by ferrous iron (Fe<sup>2+</sup>), likely from heme within the malaria parasite. This activation generates reactive radical species that alkylate parasite proteins, leading to parasite death.



Click to download full resolution via product page

Figure 1: Presumed mechanism of action for **RLA-3107**.

The in vivo efficacy of **RLA-3107** was evaluated in a well-established mouse model of malaria. The general workflow for such studies is outlined below.





Click to download full resolution via product page

Figure 2: Experimental workflow for in vivo efficacy studies.

# Experimental Protocols In Vitro Antiplasmodial Activity

- Parasite Strain: Chloroquine-resistant P. falciparum strain.
- Method: Parasite growth inhibition was assessed using a flow cytometry-based assay.
- Procedure: Test compounds were serially diluted and incubated with synchronized parasite
  cultures for 48 hours. Parasite growth was evaluated by staining with a DNA dye (e.g.,
  YOYO-1) and quantifying the fluorescence by flow cytometry. EC50 values were calculated
  from dose-response curves.[1]

### **Human Liver Microsome Stability Assay**

 Method: The metabolic stability of the compounds was assessed by measuring their clearance in human liver microsomes.



Procedure: The test compound was incubated with human liver microsomes and NADPH.
 The concentration of the compound was measured at different time points using LC-MS/MS to determine the rate of metabolism.

### **Aqueous Solubility**

- Method: The kinetic solubility of the compounds was determined in a phosphate-buffered saline (PBS) solution at pH 7.4.
- Procedure: A concentrated stock solution of the compound in DMSO was diluted into PBS.
   After an incubation period, the solution was filtered, and the concentration of the dissolved compound in the filtrate was measured by LC-MS/MS.

#### In Vivo Efficacy in P. berghei Mouse Model

- Animal Model: Female BALB/c mice.
- Infection: Mice were inoculated with P. berghei-infected erythrocytes.
- Drug Administration: Test compounds were formulated and administered orally by gavage.
   Dosing regimens included single high doses and multiple lower doses.
- Monitoring: Parasitemia was monitored by microscopic examination of blood smears. Animal health was monitored daily.
- Endpoints: The primary endpoint was survival at day 30, which was considered a cure.[1]

In conclusion, **RLA-3107** represents a significant step forward in the development of next-generation endoperoxide antimalarials. Its improved physicochemical properties directly address the liabilities of its predecessor, artefenomel, and suggest the potential for a wide therapeutic window, making it a promising candidate for further clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [RLA-3107: A Promising Antimalarial with an Improved Therapeutic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567111#validation-of-rla-3107-s-therapeutic-window]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





